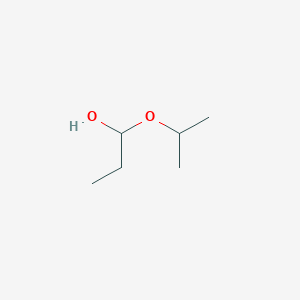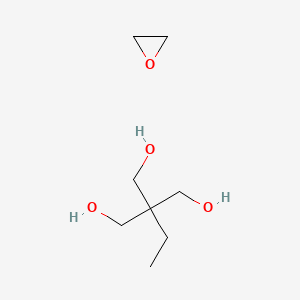
Trimethylolpropane ethoxylate
Overview
Description
Trimethylolpropane ethoxylate is a trifunctional polyether compound derived from trimethylolpropane. It is commonly used in the production of polyurethane foams, elastomers, and sealants . This compound is known for its versatility and effectiveness in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane ethoxylate is produced by the ethoxylation of trimethylolpropane. The process involves the reaction of trimethylolpropane with ethylene oxide under controlled conditions to form the ethoxylated product .
Industrial Production Methods: In industrial settings, the ethoxylation process is typically carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The reaction is carefully monitored to ensure the desired degree of ethoxylation is achieved .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane ethoxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyether polyols, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Trimethylolpropane ethoxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: In biological research, it is utilized in the formulation of biocompatible materials for medical devices and drug delivery systems.
Industry: It is extensively used in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trimethylolpropane ethoxylate involves its ability to form stable polyether chains through ethoxylation. These polyether chains enhance the thermal stability, ionic conductivity, and mechanical strength of the materials in which they are incorporated . The molecular targets and pathways involved include the interaction with other polymeric components to form cross-linked networks, thereby improving the overall properties of the final product.
Comparison with Similar Compounds
- Polyethylene glycol trimethylolpropane ether
- Polyethylene glycol trimethylolpropane triether
- Trimethylolpropane ethoxylate triacrylate
Comparison: this compound stands out due to its trifunctional nature, which allows for the formation of highly branched and cross-linked polymer structures. This characteristic makes it particularly useful in applications requiring enhanced mechanical strength and thermal stability . In contrast, similar compounds like polyethylene glycol trimethylolpropane ether and triacrylate may offer different degrees of functionality and reactivity, making them suitable for other specific applications .
Properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSROEZYGRKHVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO.C1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29860-47-7 | |
| Details | Compound: 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29860-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29860-47-7 | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
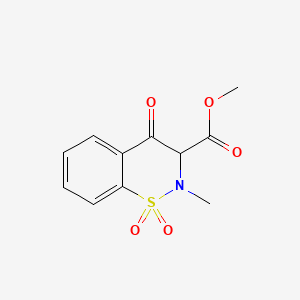
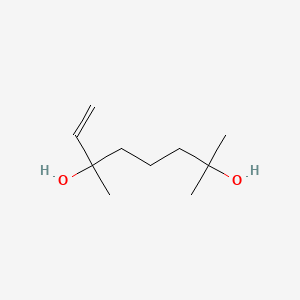
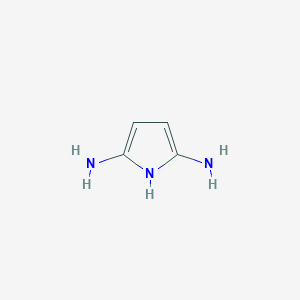
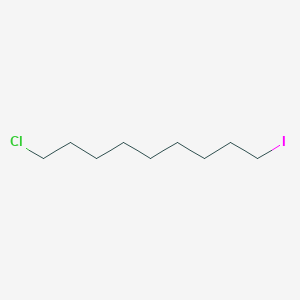
![Phenol, 4,4'-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis-](/img/structure/B3050861.png)
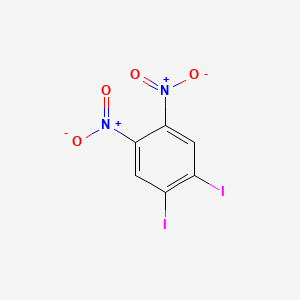
![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)
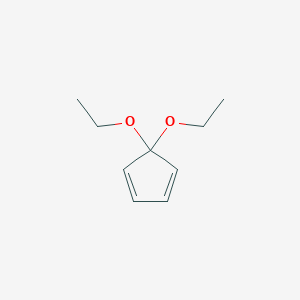
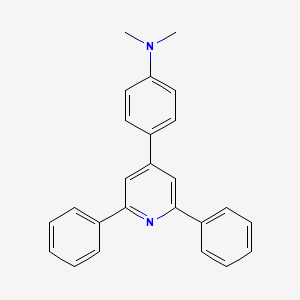
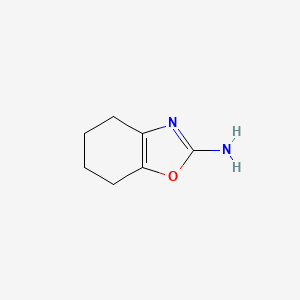
![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)
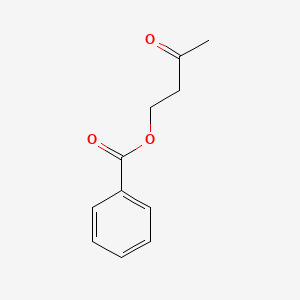
![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)
